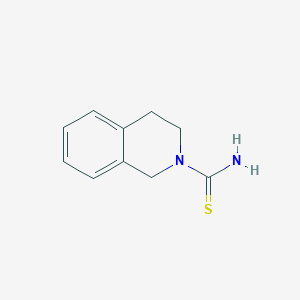

3,4-Dihydroisoquinoline-2(1H)-carbothioamide

Description

3,4-Dihydroisoquinoline-2(1H)-carbothioamide (CAS: 31964-52-0) is a tetrahydroisoquinoline derivative featuring a carbothioamide (-C(S)NH₂) group at the 2-position. Its molecular formula is C₁₀H₁₂N₂S, with a molecular weight of 192.28 g/mol . The compound’s structure combines a partially saturated isoquinoline scaffold with a thioamide moiety, making it a versatile intermediate for synthesizing bioactive molecules. Its applications span medicinal chemistry, particularly in enzyme inhibition and receptor modulation, as evidenced by its structural analogs .

Properties

IUPAC Name |

3,4-dihydro-1H-isoquinoline-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c11-10(13)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQZVILRSLXZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588596 | |

| Record name | 3,4-Dihydroisoquinoline-2(1H)-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31964-52-0 | |

| Record name | 3,4-Dihydroisoquinoline-2(1H)-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Procedure

A widely used and efficient method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with aryl isothiocyanate derivatives in the presence of a base such as potassium carbonate (K₂CO₃) in acetone at room temperature. The reaction proceeds rapidly (5–30 minutes) with the formation of precipitates indicating product formation. The crude product is isolated by solvent evaporation, washed with water, and purified by crystallization from ethanol.

Reaction Conditions and Monitoring

- Reactants: 1 mmol 1,2,3,4-tetrahydroisoquinoline and 1 mmol aryl isothiocyanate

- Base: 1 mmol potassium carbonate (K₂CO₃)

- Solvent: Acetone (10 mL)

- Temperature: Room temperature

- Time: 5–30 minutes

- Monitoring: Thin Layer Chromatography (TLC) using hexane/ethyl acetate (8:2)

Characterization

The products are characterized by multiple spectroscopic techniques including:

- Proton Nuclear Magnetic Resonance (¹H-NMR)

- Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

- Fast Atom Bombardment Mass Spectrometry (FAB-MS)

- Electron Ionization Mass Spectrometry (EI-MS)

- High-Resolution FAB-MS (HRFAB-MS)

- High-Resolution Electron Ionization MS (HREI-MS)

Example Data for a Representative Compound

| Parameter | Data |

|---|---|

| Compound | N-(2-Methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ 9.16 (s, 1H, NH), 7.12 (overlapping, 8H aromatic), 5.05 (s, 2H, CH₂-1), 4.05 (t, J=11.6 Hz, 2H, CH₂-3), 2.98 (t, J=11.6 Hz, 2H, CH₂-4), 2.15 (s, 3H, CH₃) |

| EI-MS (m/z, % rel. abundance) | 282 [M⁺, 68], 267 (18), 176 (20), 149 (100), 132 (94), 104 (61), 91 (40) |

Multi-Step Synthesis via Functional Group Transformations

Starting Material Preparation

- 1,2,3,4-Tetrahydroisoquinoline is first acetylated using acetic anhydride under ice-cold conditions.

- The aromatic ring is then nitrated using a mixture of nitric and sulfuric acids.

- The nitro group is catalytically hydrogenated to an amine.

- Amides are hydrolyzed using hydrobromic acid to yield amino-3,4-dihydroisoquinoline derivatives.

Coupling with Isothiocyanates

The amino-3,4-dihydroisoquinoline intermediates are then reacted with isothiocyanates (prepared from corresponding amines and thiophosgene) to form the carbothioamide derivatives.

Additional Transformations

- Methoxyaryl ethers are cleaved under reflux in concentrated hydrobromic acid.

- Protection and deprotection steps (e.g., Boc protection) are used to modify counter ions and improve product stability.

Comparative Summary of Preparation Methods

| Aspect | One-Step Reaction with Isothiocyanates | Multi-Step Functional Group Transformation |

|---|---|---|

| Starting Material | 1,2,3,4-Tetrahydroisoquinoline + Aryl isothiocyanate | 1,2,3,4-Tetrahydroisoquinoline derivatives (acetylated, nitrated, reduced) |

| Reaction Conditions | Room temperature, acetone, K₂CO₃ base | Multiple steps: acetylation, nitration, hydrogenation, hydrolysis |

| Reaction Time | 5–30 minutes | Several hours to days depending on step |

| Purification | Crystallization from ethanol | Extraction, washing, crystallization |

| Product Characterization | NMR, MS (FAB, EI), HRMS | NMR, MS, TLC, elemental analysis |

| Yield | Generally high (not explicitly stated) | Moderate to good depending on step |

| Complexity | Simple, one-step | Complex, multi-step |

Detailed Research Findings

- The one-step method is favored for its simplicity, mild conditions, and rapid reaction time, making it suitable for synthesizing a variety of N-aryl-3,4-dihydroisoquinoline carbothioamide analogues with diverse substituents on the aryl ring.

- The multi-step method allows for structural modifications on the isoquinoline core before carbothioamide formation, enabling access to more complex derivatives and functionalized analogues.

- Spectroscopic data confirm the successful formation of the carbothioamide group, with characteristic NH proton signals in the ¹H-NMR and molecular ion peaks in mass spectrometry consistent with the expected molecular weights.

- TLC monitoring with hexane/ethyl acetate (8:2) is effective for tracking reaction progress in the one-step synthesis.

- The use of potassium carbonate as a base facilitates the nucleophilic attack of the amine on the isothiocyanate, promoting carbothioamide formation under mild conditions.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroisoquinoline-2(1H)-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline derivatives.

Reduction: Reduction can lead to the formation of tetrahydroisoquinoline derivatives.

Substitution: The carbothioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Isoquinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antidepressant and Anticonvulsant Activity

Research has indicated that derivatives of 3,4-dihydroisoquinoline-2(1H)-carbothioamide exhibit promising antidepressant and anticonvulsant properties. A study synthesized multiple derivatives and assessed their efficacy in animal models using the Forced Swim Test (FST) and Tail Suspension Test (TST). Notably, compounds such as 2h, 2k, 2r, and 2s demonstrated significant antidepressant effects in a dose-dependent manner at dosages ranging from 10 to 30 mg/kg.

Urease Inhibition

The compound has been identified as a potential urease inhibitor, which is crucial for disrupting nitrogen metabolism in certain bacteria and fungi. Urease inhibition can be beneficial in treating infections caused by urease-producing organisms. In vitro studies showed that several analogues of 3,4-dihydroisoquinoline carbothioamide exhibited significant urease inhibitory activity with IC50 values ranging from 11.2 to 20.4 µM .

Carbonic Anhydrase Inhibition

Several studies have explored the inhibitory effects of DHITC derivatives on carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including respiration and acid-base balance. Specific derivatives were found to selectively inhibit bovine carbonic anhydrase II (b-CA II) and 15-lipoxygenase (15-LOX), showcasing dual inhibitory properties that might be leveraged for therapeutic applications .

Cytotoxicity Against Cancer Cell Lines

The anticancer properties of 3,4-dihydroisoquinoline derivatives have been extensively studied. For instance, one derivative demonstrated significant antiproliferative activity against camptothecin-resistant leukemia cells and various solid tumors such as colon cancer and Burkitt’s lymphoma . The selectivity index of these compounds suggests a favorable safety profile for further development.

Influence of Substituents

The biological activity of DHITC analogues is closely linked to their structural modifications. Studies have shown that the presence of electron-donating groups enhances the inhibitory potential against urease and other enzymes. This insight into SAR can guide the design of new derivatives with improved efficacy .

Summary Table of Biological Activities

| Compound Name | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| Compound 2h | Antidepressant | - | FST/TST |

| Compound 3b | Anticancer | - | Various cancer lines |

| Compound 1 | Urease Inhibition | 11.2 | Urease |

| Compound 3h | Carbonic Anhydrase Inhibition | 0.13 | b-CA II |

Mechanism of Action

The mechanism of action of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context and the targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The parent compound’s bioactivity is highly influenced by substitutions on the carbothioamide group. Below is a comparative analysis of key derivatives:

Table 1: Structural Analogs and Their Properties

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chloro (21d) and dichloro (16) substituents enhance urease inhibition, likely due to improved binding to the enzyme’s active site .

- Hydroxy and Methoxy Groups : Derivatives like 22k show estrogen receptor modulation, suggesting polar groups enhance affinity for hormone receptors .

- Sulfamoyl Substitution : Compound 15’s 4-sulfamoylphenyl group confers selectivity for cancer-associated carbonic anhydrases (hCA IX/XII over hCA I/II), mimicking the clinical agent SLC-0111 .

- Carboxamide vs. Carbothioamide : Replacing the thioamide with a carboxamide (e.g., (S)-N-Benzyl derivatives) shifts activity toward neurological targets (MAO, cholinesterase) due to altered hydrogen-bonding and steric profiles .

Table 2: Activity Profiles of Selected Analogs

Mechanistic Insights :

- Urease Inhibitors : Dichlorophenyl analog 16 disrupts the enzyme’s nickel center, critical for Helicobacter pylori survival .

- Carbonic Anhydrase Inhibitors: The sulfamoyl group in 15 coordinates with the zinc ion in hCA IX/XII, mimicking endogenous substrates .

- Neuroactive Agents : Carboxamide derivatives exhibit dual inhibition of MAO-B and acetylcholinesterase (AChE), addressing multiple pathways in Alzheimer’s disease .

Biological Activity

3,4-Dihydroisoquinoline-2(1H)-carbothioamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the isoquinoline class, which is known for its therapeutic potential against various diseases, including neurodegenerative disorders and cancer. The unique structural features of this compound contribute to its biological activity, particularly through interactions with specific enzymes and receptors.

Chemical Structure and Properties

The chemical structure of this compound includes a dihydroisoquinoline core and a carbothioamide functional group. This configuration allows for various chemical reactions and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₀N₂OS |

| Molecular Weight | 182.25 g/mol |

| CAS Number | 31964-52-0 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction leads to various biological effects, including:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial growth.

- Anticancer Activity : It has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.

- Neuroprotective Effects : Studies suggest that it may act as a dual-target inhibitor for cholinesterases (ChEs) and monoamine oxidases (MAOs), which are crucial in neurodegenerative diseases like Alzheimer's disease .

Biological Activity Studies

Recent research has focused on the synthesis of derivatives of this compound and their biological evaluation. Notable findings include:

Anticancer Activity

A study reported that certain derivatives demonstrated potent antiproliferative effects against various cancer cell lines. For example:

- Compound 3e showed IC50 values of:

Neuroprotective Activity

The compound's ability to cross the blood-brain barrier (BBB) makes it a promising candidate for treating neurodegenerative diseases. Research indicates that it can inhibit ChEs and MAOs effectively while showing low toxicity in vitro and in vivo studies .

Case Studies

- Alzheimer's Disease Treatment : A novel series of compounds based on the structure of this compound were synthesized to target ChEs and MAOs. These compounds displayed promising inhibitory activities, indicating their potential as multi-target agents for Alzheimer's disease .

- Antimicrobial Studies : Compounds derived from this compound were tested against various bacterial strains, showing significant inhibition rates that suggest potential therapeutic applications in infectious diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3,4-Dihydroisoquinoline-2(1H)-carboxamide | Contains a carboxamide instead of carbothioamide | Moderate anticancer activity |

| Tetrahydroisoquinoline | Fully reduced form of isoquinoline | Limited bioactivity compared to carbothioamide |

| Isoquinoline | Oxidized form | Exhibits different pharmacological properties |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structural identity of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the molecular structure, focusing on characteristic peaks for the carbothioamide group (e.g., NH and C=S signals) .

- Infrared Spectroscopy (IR) : Identify the C=S stretching vibration near 1200–1250 cm to distinguish carbothioamides from carboxamides .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase HPLC with UV detection (e.g., at 254 nm) and a C18 column, ensuring ≥95% purity for biological assays .

Q. What synthetic strategies are employed to prepare this compound derivatives?

- Methodological Answer :

- Microwave-Assisted Synthesis : Optimize reaction time and yield using microwave irradiation, as demonstrated in the synthesis of TRPV1 antagonists .

- Thiocarbamoylation : React 3,4-dihydroisoquinoline precursors with thiourea derivatives under acidic conditions, followed by purification via column chromatography .

- Solid-Phase Synthesis : For high-throughput screening, employ resin-bound intermediates to generate diverse analogs efficiently .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the isoform selectivity of carbothioamide derivatives against carbonic anhydrases (CAs)?

- Methodological Answer :

- Enzymatic Assays : Measure inhibitory potency (IC) against human CA isoforms (e.g., hCA I, II, IX, XII, XIV) using stopped-flow CO hydration assays. Compare selectivity ratios (e.g., hCA IX/hCA II) to identify tumor-targeting candidates .

- X-ray Crystallography : Resolve co-crystal structures of derivatives with hCA II or IX to visualize sulfonamide-zinc interactions and steric effects influencing isoform selectivity .

- Docking Simulations : Use software like AutoDock Vina to predict binding poses in CA catalytic sites, focusing on hydrophobic interactions and hydrogen bonding patterns .

Q. How can contradictions in inhibitory potency data across studies be resolved?

- Methodological Answer :

- Standardized Assay Conditions : Ensure consistent buffer pH, temperature, and enzyme concentrations. For example, hCA IX assays should mimic hypoxic tumor microenvironments (pH 6.5) .

- Structure-Activity Relationship (SAR) Analysis : Corporate substituent effects (e.g., C-1 alkyl groups) into SAR models to explain potency variations .

- Cross-Validation : Replicate key findings using orthogonal methods (e.g., fluorescence-based CA activity assays vs. stopped-flow kinetics) .

Q. What role does molecular docking play in elucidating the mechanism of carbothioamide derivatives as TRPV1 antagonists?

- Methodological Answer :

- Binding Pose Analysis : Dock derivatives into the TRPV1 vanilloid-binding pocket to identify critical interactions (e.g., hydrogen bonds with Arg557 or Tyr511) .

- Free Energy Calculations : Apply Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to rank binding affinities and prioritize analogs for synthesis .

- Dynamic Simulations : Perform molecular dynamics (MD) simulations to assess ligand-induced conformational changes in TRPV1 over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.